Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate
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Overview
Description
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenyl derivatives with imidazo[1,2-c]pyrimidine intermediates in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- N-(7-(1-Benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides
Uniqueness
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores the compound's synthesis, biological mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a methyl group attached to a nicotinic acid derivative , which is further substituted with an imidazo[1,2-c]pyrimidine moiety . This unique structural arrangement is believed to contribute to its biological activity, particularly its ability to interact with specific molecular targets involved in cancer progression.
Research indicates that this compound may function as an inhibitor of certain kinases implicated in tumor growth and proliferation. The compound's ability to modulate kinase activity suggests potential applications in cancer therapy.
- Kinase Inhibition : A study demonstrated that related compounds exhibit strong inhibition of MNK1 and MNK2 kinases, which are associated with cancer cell proliferation. The compound's structural similarities suggest it may have comparable effects on these kinases .
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:
Study | Cell Line | Concentration (µM) | Observed Effect |
---|---|---|---|
A549 | 5 | Decreased cyclin-B1 and cyclin-D3 levels | |
MDA-MB-231 | 5 | Impaired cell viability | |
SKM-1 | Various | Induced G1 arrest and apoptosis |
Therapeutic Implications
Given its mechanism of action and biological activity, this compound holds promise as a therapeutic agent in oncology. Its potential as a multikinase inhibitor could provide a novel approach to cancer treatment by targeting multiple pathways involved in tumor growth .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- MNK Inhibition : A related study found that a compound with similar structural features inhibited MNK kinases with IC50 values demonstrating significant potency against cancer cell lines .
- Xenograft Models : In vivo studies using xenograft models have shown that compounds with analogous structures can effectively reduce tumor size when administered at specific dosages .
Properties
IUPAC Name |
methyl 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-28-16-7-6-13(11-17(16)29-2)15-12-18-22-9-10-26(18)21(24-15)25-19-14(20(27)30-3)5-4-8-23-19/h4-12H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSXQVCDGLZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.